1-formyl-2-naphthyl 2,5-dichlorobenzoate
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Overview
Description
1-formyl-2-naphthyl 2,5-dichlorobenzoate, commonly known as FNDCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biotechnology. FNDCB is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and benzoic acid, a common organic acid.
Mechanism of Action
The mechanism of action of FNDCB is not fully understood. However, it is believed that FNDCB interacts with specific proteins and enzymes in biological systems, leading to changes in their activity or function. This interaction is thought to be mediated by the aromatic ring system of FNDCB, which is capable of forming π-π interactions with aromatic amino acid residues in proteins.
Biochemical and Physiological Effects
FNDCB has been shown to have a range of biochemical and physiological effects. For example, FNDCB has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and β-glucosidase. FNDCB has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of FNDCB is its high selectivity for specific proteins and enzymes. This makes it a useful tool for studying various biological processes. Additionally, FNDCB is relatively easy to synthesize and is stable under a range of conditions. However, one limitation of FNDCB is its low solubility in water, which can make it difficult to work with in aqueous systems.
Future Directions
There are several potential future directions for the research on FNDCB. One area of interest is the development of new fluorescent probes based on FNDCB for imaging biological systems. Another potential direction is the use of FNDCB as a potential therapeutic agent for the treatment of various diseases, such as cancer. Additionally, further studies are needed to fully understand the mechanism of action of FNDCB and its interactions with specific proteins and enzymes.
Synthesis Methods
FNDCB can be synthesized using a simple two-step process. The first step involves the condensation of 2-naphthol and 2,5-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The resulting intermediate is then treated with formic acid to yield FNDCB. The overall yield of this method is around 50%.
Scientific Research Applications
FNDCB has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of FNDCB is in the development of fluorescent probes for imaging biological systems. FNDCB-based probes have been shown to selectively bind to specific proteins and enzymes, making them useful tools for studying various biological processes.
properties
IUPAC Name |
(1-formylnaphthalen-2-yl) 2,5-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2O3/c19-12-6-7-16(20)14(9-12)18(22)23-17-8-5-11-3-1-2-4-13(11)15(17)10-21/h1-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXWNARDFTUJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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